molecular formula C9H7ClO2 B1296218 3-(5-Chloro-2-hydroxyphenyl)prop-2-enal

3-(5-Chloro-2-hydroxyphenyl)prop-2-enal

Cat. No.: B1296218
M. Wt: 182.6 g/mol
InChI Key: TWBSLXPPYNMYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Chloro-2-hydroxyphenyl)prop-2-enal is a high-purity organic compound with the molecular formula C9H7ClO2 and a molecular weight of 182.60 g/mol . This reagent is characterized by its α,β-unsaturated aldehyde functional group, a feature that imparts significant reactivity and makes it a valuable building block in organic synthesis and medicinal chemistry research . Its structure, which includes a phenolic hydroxyl group and a chloro substituent, further enhances its potential for diverse chemical transformations and interactions with biological targets. Researchers can efficiently synthesize this compound through well-established methods such as Knoevenagel condensation of 5-chloro-2-hydroxybenzaldehyde with malonic acid, a route known to provide high yields . The compound's reactivity as a Michael acceptor suggests a potential mechanism of action in biological systems, likely involving interactions with nucleophilic sites in enzymes or receptors, which is a subject of interest for investigating its reported antimicrobial and anti-inflammatory properties . As a specialist chemical, it is essential for researchers to handle this product with appropriate safety protocols. This compound is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-8-3-4-9(12)7(6-8)2-1-5-11/h1-6,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBSLXPPYNMYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=CC=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(5-Chloro-2-hydroxyphenyl)prop-2-enal, highlighting differences in substituents, biological activities, and research findings:

Compound Name Substituents (Position) Biological Activity Key Findings References
2-Hydroxycinnamaldehyde -OH (ortho) Antimicrobial, Anti-inflammatory Isolated from Cinnamomum cassia; exhibits moderate antifungal activity.
3-(4-Methoxyphenyl)prop-2-enal -OCH₃ (para) Anticancer, Anti-inflammatory Inhibits NF-κB pathway in cancer cells; IC₅₀ = 12.5 μM (HeLa cells).
(E)-3-[3'-(4"-Fluorophenyl)...] -F (para), branched alkyl Not explicitly stated Synthesized via carboxaldehyde reduction; patented for scalable production.
1-(5-Chloro-2-hydroxyphenyl)... Epoxide derivative Antibacterial SAC-3 and SAC-6 show MIC = 8 μg/mL against E. coli and S. aureus.
3-(2-Methoxyphenyl)prop-2-enal -OCH₃ (ortho) Antioxidant, Insecticidal Major component in cassia oil; used in traditional medicine.

Key Structural and Functional Differences:

Substituent Effects: Chlorine vs. Hydroxyl Group Position: Ortho-hydroxyl groups (as in 2-hydroxycinnamaldehyde) confer stronger hydrogen-bonding capacity than para-substituted derivatives, influencing solubility and membrane permeability .

Biological Activity Trends :

  • Anticancer Activity : 3-(4-Methoxyphenyl)prop-2-enal demonstrates superior cytotoxicity (IC₅₀ = 12.5 μM) compared to the chloro-hydroxyl derivative, possibly due to methoxy-mediated stabilization of reactive oxygen species (ROS) .
  • Antibacterial Activity : Epoxide derivatives of this compound (e.g., SAC-3) exhibit enhanced activity against Gram-negative pathogens (E. coli) due to increased electrophilic reactivity of the epoxide ring .

Detailed Research Findings

Pharmacological Insights

  • Antibacterial Spectrum : Epoxide derivatives (SAC-3 and SAC-6) demonstrate broad-spectrum activity, with MIC values ranging from 8–32 μg/mL against plant and animal pathogens (Xanthomonas citri, S. aureus) .

Comparative Limitations

  • Solubility Issues : The chloro-hydroxyl derivative exhibits lower aqueous solubility compared to methoxy-substituted analogs, limiting its bioavailability .
  • Stability : The α,β-unsaturated aldehyde moiety is prone to oxidation, necessitating stabilization via derivatization (e.g., epoxidation or ketone formation) for practical applications .

Preparation Methods

Synthetic Route via Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for synthesizing α, β-unsaturated aldehydes like 3-(5-Chloro-2-hydroxyphenyl)prop-2-enal. This reaction involves the condensation of an aromatic aldehyde with an active methylene compound in the presence of a base.

Procedure:

  • Reactants: 5-Chloro-2-hydroxybenzaldehyde and malonic acid or its derivatives.
  • Catalyst: A weak base such as pyridine or sodium acetate.
  • Solvent: Ethanol or acetic acid.
  • Conditions: The reaction mixture is refluxed for several hours to ensure completion.
  • Outcome: The desired product, this compound, precipitates out and is purified by recrystallization.

Reaction Equation:
$$
\text{C}7\text{H}5\text{ClO}2 + \text{CH}2(\text{COOH})2 \xrightarrow{\text{Base}} \text{C}9\text{H}7\text{ClO}2 + \text{H}_2\text{O}
$$

Direct Aldol Condensation

Another approach to synthesize this compound involves aldol condensation between 5-chloro-2-hydroxybenzaldehyde and acetaldehyde.

Procedure:

  • Reactants: 5-Chloro-2-hydroxybenzaldehyde and acetaldehyde.
  • Catalyst: Sodium hydroxide or potassium hydroxide.
  • Solvent: Water or ethanol.
  • Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
  • Outcome: The product is isolated by acidification followed by extraction.

Oxidative Coupling Method

This method involves the oxidative coupling of substituted phenols with aldehydes under catalysis.

Procedure:

  • Reactants: Phenol derivative (5-chloro-2-hydroxybenzaldehyde) and acetaldehyde.
  • Catalyst: Transition metal catalysts such as copper(II) salts.
  • Conditions: Reaction in an aqueous medium under mild heating.
  • Outcome: Formation of the desired α, β-unsaturated aldehyde.

Table: Comparative Analysis of Preparation Methods

Method Reactants Catalyst Solvent Conditions Yield (%)
Knoevenagel Condensation 5-Chloro-2-hydroxybenzaldehyde + malonic acid Sodium acetate Acetic acid Reflux High
Aldol Condensation 5-Chloro-2-hydroxybenzaldehyde + acetaldehyde NaOH/KOH Ethanol Room temperature Moderate
Oxidative Coupling Phenol derivative + acetaldehyde Copper(II) salts Aqueous medium Mild heating Variable

Q & A

Basic: What are the standard synthetic routes for 3-(5-Chloro-2-hydroxyphenyl)prop-2-enal, and how can reaction conditions be optimized for yield improvement?

The compound is typically synthesized via Claisen-Schmidt condensation between 5-chloro-2-hydroxyacetophenone and an appropriate aldehyde. Key parameters include:

  • Catalyst selection : Use NaOH or KOH in ethanol/water mixtures for base catalysis .
  • Temperature control : Maintain 50–60°C to balance reaction rate and side-product formation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
    Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification. Yield optimization can involve iterative adjustment of stoichiometry (1:1.2 ketone:aldehyde ratio) and reaction time (6–12 hours).

Basic: Which analytical techniques are most reliable for characterizing this compound, and what critical data should be prioritized?

Technique Key Data Conditions/Notes
NMR ¹H/¹³C shifts for α,β-unsaturated carbonyl (δ ~9.8 ppm for aldehyde proton) and chloro/hydroxyphenyl groupsUse deuterated DMSO or CDCl₃; compare with computed spectra .
HPLC Purity assessment (>95%)C18 column, acetonitrile/water mobile phase, UV detection at 254 nm .
FT-IR C=O stretch (~1680 cm⁻¹), conjugated C=C (~1600 cm⁻¹)KBr pellet method; confirm absence of unreacted ketone.
XRD Crystal packing and hydrogen-bonding motifsRequires single crystals grown via slow evaporation (e.g., ethanol/water) .

Advanced: How can computational methods (e.g., DFT, molecular docking) elucidate the biochemical interactions of this compound derivatives?

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • Molecular docking : Screen derivatives against targets like glyoxalase I (PDB ID: 1QIN) to assess binding affinity. Use AutoDock Vina with Lamarckian GA; validate with MD simulations (NAMD/GROMACS) .
  • Metabolic pathway mapping : Link overexpression of methylglyoxal (a cytotoxic dicarbonyl) to pro-apoptotic effects in cancer models via LC-MS/MS metabolite profiling .

Advanced: What strategies address contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?

  • Context-dependent assays : Test under varying conditions (e.g., pH, serum content) to mimic in vivo environments.
  • Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance antimicrobial activity ).
  • Mechanistic studies : Use RNA-seq to identify differentially expressed genes in treated cells, distinguishing pathways (e.g., ROS generation vs. membrane disruption) .

Advanced: How do hydrogen-bonding patterns in crystal structures influence the stability and reactivity of this compound?

  • Graph-set analysis : Classify motifs (e.g., R₂²(8) rings from O–H⋯O interactions between hydroxyl and carbonyl groups) using SHELXL .
  • Thermal stability : Correlate packing density (from XRD) with DSC data (decomposition >200°C). Tightly packed crystals resist solvolysis.
  • Reactivity implications : Intermolecular H-bonds may stabilize transition states in epoxidation reactions .

Basic: What are the key challenges in reproducing synthetic protocols for this compound, and how can they be mitigated?

  • Side-product formation : Monitor intermediates via TLC; suppress aldol condensation by controlling base strength.
  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis (e.g., L-proline) for enantioselective synthesis .
  • Scale-up issues : Optimize solvent volume-to-mass ratio (≥10:1) to prevent aggregation during crystallization.

Advanced: How can in vitro and in silico models be integrated to predict the pharmacokinetic profile of derivatives?

  • ADMET prediction : Use SwissADME to estimate logP (aim for 2–3), CYP450 inhibition, and blood-brain barrier penetration.
  • In vitro validation : Perform hepatic microsomal stability assays (e.g., rat S9 fraction) and Caco-2 permeability tests .
  • Dose-response modeling : Fit IC₅₀ data (from MTT assays) to Hill equations for potency comparisons .

Basic: What safety and handling protocols are critical when working with this compound?

  • Toxicity : Wear nitrile gloves and goggles; avoid inhalation (LD₅₀ data pending, but assume acute toxicity).
  • Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation.
  • Waste disposal : Neutralize with 10% NaOH before incineration.

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